

Application Notes: BMS-564929 in Rodent Research

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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

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Introduction

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as a high-affinity agonist for the androgen receptor (AR), with a reported K_i of 2.11 nM.[1][3] A key characteristic of **BMS-564929** is its tissue selectivity, demonstrating a strong anabolic effect on muscle tissue with significantly less impact on androgenic tissues like the prostate.[2][3] This profile makes it a compound of interest for conditions associated with muscle wasting, such as andropause, without the full spectrum of side effects associated with traditional testosterone therapy.[1] In rodent models, particularly castrated rats, **BMS-564929** has shown substantial potency in stimulating muscle growth while only minimally affecting the prostate.[2][3]

Mechanism of Action

BMS-564929 selectively binds to the androgen receptor. Upon binding, the receptor-ligand complex undergoes a conformational change, which influences its interaction with co-regulatory proteins. This differential interaction is believed to be the basis for its tissue-selective effects.[2] In vitro studies have confirmed its high selectivity for the AR, with over 400-fold selectivity against the progesterone receptor (PR) and over 1000-fold selectivity against glucocorticoid (GR), mineralocorticoid (MR), and estrogen ($ER\alpha$ and β) receptors.[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and in vivo potency of **BMS-564929** in rodent models.

Table 1: In Vitro Characteristics of **BMS-564929**

Parameter	Value	Cell Line / Assay
Binding Affinity (Ki)	2.11 ± 0.16 nM	Androgen Receptor (AR)
Functional Potency (EC50)	0.44 ± 0.03 nM	C2C12 Myoblast Cells
Functional Potency (EC50)	8.66 ± 0.22 nM	Prostate Epithelial Cells (PEC)

Data sourced from MedChemExpress and New Drug Approvals.[\[1\]](#)[\[3\]](#)

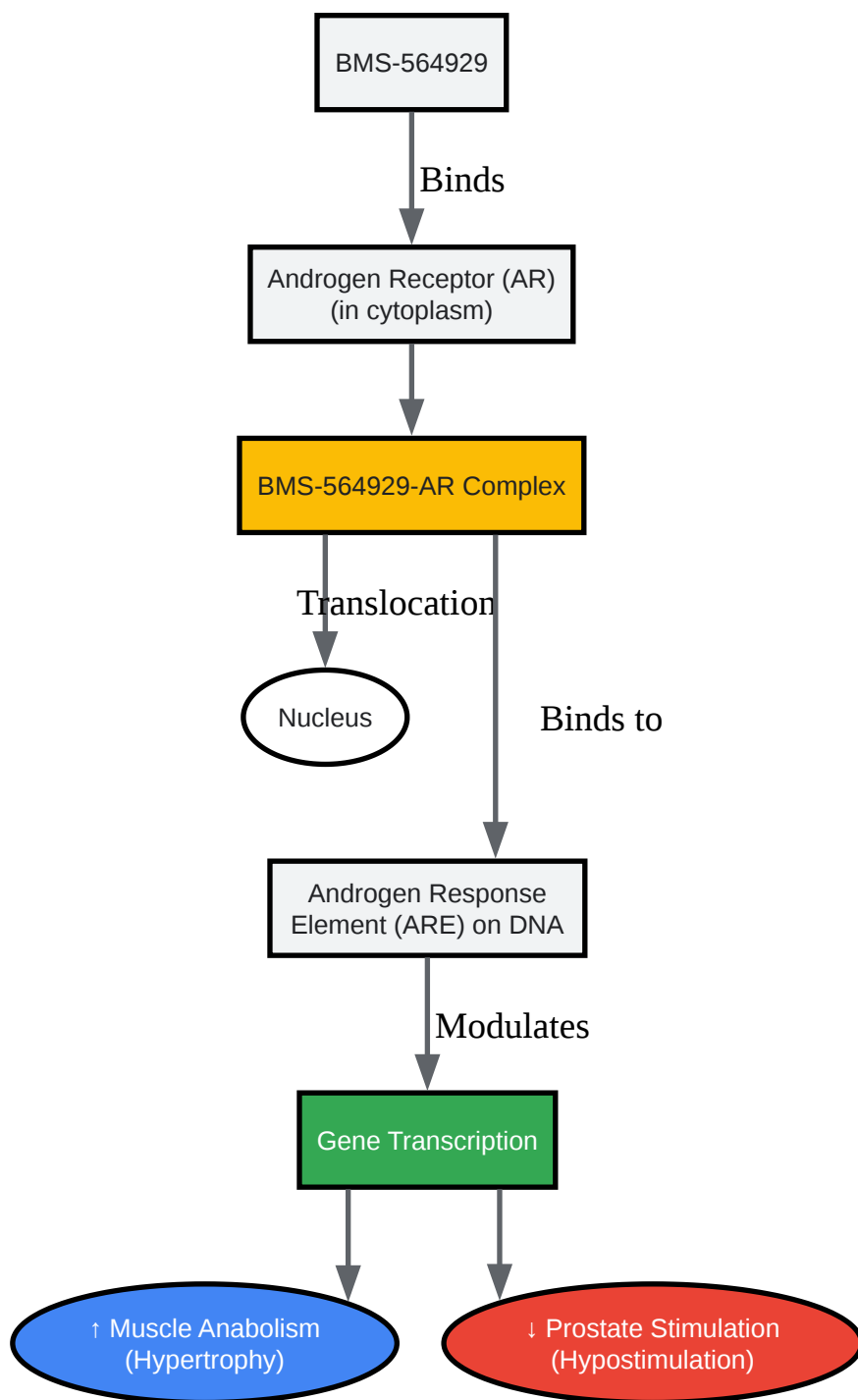
Table 2: In Vivo Efficacy in Castrated Sprague Dawley Rats

Tissue	ED50 (mg/kg)	Maximum Stimulation	Notes
Levator Ani Muscle	0.0009	>125% at 0.3-1 mg/kg	Demonstrates potent anabolic activity. [3]
Prostate	0.14	-	Exhibits 160-fold selectivity for muscle over prostate. [3]

Data reflects once-daily oral administration for 14 days.[\[3\]](#)

Visualizations

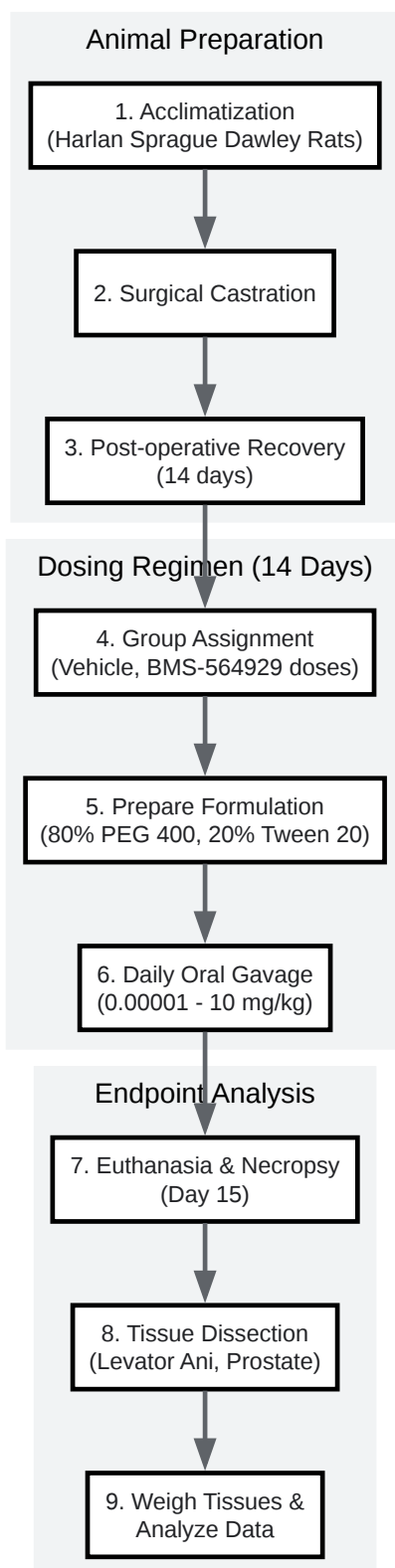
Signaling Pathway of **BMS-564929**



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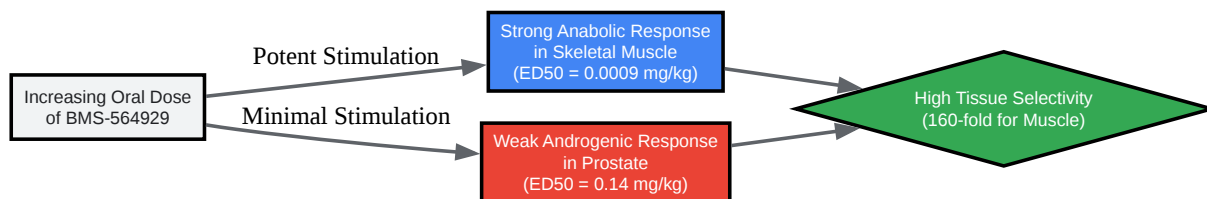
Caption: **BMS-564929** binds to the AR, leading to tissue-selective gene transcription.

Experimental Workflow for In Vivo Rodent Study



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Caption: Workflow for evaluating **BMS-564929** efficacy in castrated rats.

Dose-Response Selectivity of **BMS-564929**[Click to download full resolution via product page](#)

Caption: **BMS-564929** dose-dependently stimulates muscle with minimal prostate effects.

Experimental Protocols

Protocol 1: Preparation of **BMS-564929** Formulation for Oral Gavage

Objective: To prepare a stable solution/suspension of **BMS-564929** for oral administration to rodents.

Materials:

- **BMS-564929** powder
- Polyethylene glycol 400 (PEG 400)
- Polysorbate 20 (Tween 20)
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Calculate the total volume of vehicle required based on the number of animals and the dosing volume (e.g., 1 mL/kg).[3]
- Prepare the vehicle by mixing 80% PEG 400 and 20% Tween 20 by volume in a sterile conical tube. For example, to make 10 mL of vehicle, mix 8 mL of PEG 400 with 2 mL of Tween 20.
- Vortex the vehicle solution thoroughly until it is homogeneous.
- Weigh the required amount of **BMS-564929** powder to achieve the desired final concentration.
- Add the **BMS-564929** powder directly to the prepared vehicle.
- Vortex the mixture vigorously for 2-5 minutes until the powder is fully dissolved or a uniform suspension is achieved. If necessary, use a sonicator bath for short intervals to aid dissolution.
- Visually inspect the formulation for homogeneity before each use. If settling occurs, vortex again immediately before administration.

Protocol 2: Oral Administration of **BMS-564929** in Rats

Objective: To administer a precise dose of **BMS-564929** orally to rats using the gavage technique.

Animal Model:

- Species: Rat
- Strain: Harlan Sprague Dawley[3]
- Sex: Male (surgically castrated 14 days prior to dosing)[3]
- Age: 42-56 days old at the start of the study[3]
- Weight: 200-250 g[3]

Materials:

- Prepared **BMS-564929** formulation
- Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
- 1 mL syringes
- Animal scale

Procedure:

- Weigh each rat accurately before dosing to calculate the precise volume of formulation to be administered (1 mL/kg body weight).[3]
- Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.
- Draw the calculated volume of the **BMS-564929** formulation into the syringe. Ensure there are no air bubbles.
- Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
- Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
- Gently withdraw the gavage needle and return the animal to its cage.
- Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[4]
- Repeat this procedure once daily for the duration of the study (e.g., 14 days).[3]
- Control groups should receive the vehicle (80% PEG 400 / 20% Tween 20) only, following the same procedure.[3]

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